molecular formula C22H15Br2ClN2O B12153053 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12153053
M. Wt: 518.6 g/mol
InChI Key: IUOWDZQRRHEOLD-UHFFFAOYSA-N
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Description

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

The synthesis of 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring system.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:

These compounds share structural similarities but differ in the substituents attached to the benzoxazine ring, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H15Br2ClN2O

Molecular Weight

518.6 g/mol

IUPAC Name

7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Br2ClN2O/c23-15-10-17-20-12-19(13-4-2-1-3-5-13)26-27(20)22(28-21(17)18(24)11-15)14-6-8-16(25)9-7-14/h1-11,20,22H,12H2

InChI Key

IUOWDZQRRHEOLD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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